molecular formula C7H5F3N4O B1348506 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 198953-53-6

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B1348506
CAS RN: 198953-53-6
M. Wt: 218.14 g/mol
InChI Key: RCFXSBDEUTWHMQ-UHFFFAOYSA-N
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Description

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound with the molecular formula C7H5F3N4O and a molecular weight of 218.14 . It is used in proteomics research .


Synthesis Analysis

This compound has been synthesized as an intermediate product in the synthesis of the antiviral drug Triazid® . The synthesis was achieved by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . Another method involved the use of microwave radiation, which resulted in a conversion of the starting reagents to the target product of up to 95% .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been used in reactions with metallic (II) salts to produce novel multidimensional complexes . It has also been used in the synthesis of the antiviral drug Triazid® .


Physical And Chemical Properties Analysis

The compound has a melting point of 265-267°C . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound is used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in various fields such as catalysis, medicinal chemistry, and materials science due to their unique chemical properties .

Inhibitors for Antimalarial Activity

It serves as a reactant for developing dihydroorotate dehydrogenase inhibitors with antimalarial activity. This enzyme is a target for antimalarial chemotherapy, and inhibitors can help in the treatment and prevention of malaria .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is involved in Vilsmeier reactions which are useful for the functionalization of carbocycles and heterocycles. This reaction is significant in organic synthesis and drug development .

Pharmacological Activity by Binding to HIV TAR RNA

Studies have investigated the pharmacological activity caused by this compound’s binding to HIV TAR RNA. This research could lead to new treatments for HIV by interfering with the virus’s replication process .

Antiviral Drug Synthesis

It is an intermediate in the synthesis of the antiviral drug Triazid®. The method involves condensation reactions under specific conditions, highlighting its role in pharmaceutical manufacturing .

Proteomics Research

This compound is available for purchase for proteomics research, indicating its use in studying proteins and their functions within biological systems .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c1-3-2-4(15)14-6(11-3)12-5(13-14)7(8,9)10/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXSBDEUTWHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333778
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CAS RN

198953-53-6
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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